molecular formula C12H13N3O2 B3849598 N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide

Cat. No. B3849598
M. Wt: 231.25 g/mol
InChI Key: LFMUVZZUWGJROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide, also known as OPC-67683, is a novel anti-tuberculosis drug. It was developed by Otsuka Pharmaceutical Co., Ltd. and is currently in the clinical trial phase.

Mechanism of Action

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide targets the enzyme InhA, which is involved in the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Inhibition of InhA leads to the disruption of the cell wall, ultimately killing the bacteria. N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has a unique binding mode to InhA, which contributes to its high potency and low risk of inducing drug resistance.
Biochemical and Physiological Effects
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to have a low toxicity profile in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has also been shown to have a low potential for drug-drug interactions, making it a potential candidate for combination therapy with other tuberculosis drugs.

Advantages and Limitations for Lab Experiments

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high potency, low risk of inducing drug resistance, and low toxicity profile. However, its clinical development is still ongoing, and its long-term safety and efficacy have yet to be established.

Future Directions

There are several future directions for N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide research, including the optimization of its pharmacokinetic properties, identification of potential drug-drug interactions, and evaluation of its safety and efficacy in clinical trials. Additionally, there is a need for the development of new tuberculosis drugs that can be used in combination with N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide to improve treatment outcomes.

Scientific Research Applications

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has shown promising results in preclinical studies and is currently in clinical trials for tuberculosis treatment. It has been found to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has also shown a low risk of inducing drug resistance, making it a potential alternative to current tuberculosis drugs.

properties

IUPAC Name

N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-10-5-3-4-9(8-10)14-15-12(17)11-6-1-2-7-13-11/h1-2,6-8,14H,3-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMUVZZUWGJROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
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N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
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N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
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N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide

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